Cas no 38254-66-9 (N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride)

N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- N,N,N',N'-Tetramethyl-L-Cystine
- N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride
- L-Cystine,N,N,N',N'-tetramethyl-
- N,N,N?,N?-Tetramethyl-L-Cystine
- N,N,N’,N’-Tetramethy
- N,N,N',N'-Tetramethyl-L-cystin
- N,N,N`,N`-Tetramethyl-L-cystine Dihydrochloride
- tetra-N-methyl-L-cystine
- SCHEMBL1050552
- 38254-66-9
- N,N,N',N'-Tetramethyl-L-cystine Dihydrochloride
- (2R,2'R)-3,3'-disulfanediylbis(2-(dimethylamino)propanoic acid)
- (2R)-3-[[(2R)-2-carboxy-2-(dimethylamino)ethyl]disulfanyl]-2-(dimethylamino)propanoic acid
- tetramethylcystine
-
- インチ: InChI=1S/C10H20N2O4S2/c1-11(2)7(9(13)14)5-17-18-6-8(10(15)16)12(3)4/h7-8H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-/m0/s1
- InChIKey: RICIRHDRDJOBID-YUMQZZPRSA-N
- SMILES: S(C[C@@H](C(=O)O)N(C)C)SC[C@@H](C(=O)O)N(C)C
計算された属性
- 精确分子量: 296.08600
- 同位素质量: 296.08644947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 18
- 回転可能化学結合数: 9
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 132Ų
- XLogP3: -4.3
じっけんとくせい
- ゆうかいてん: 192-193°C
- PSA: 131.68000
- LogP: 0.39740
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride Security Information
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-212317-1g |
N,N,N′,N′-Tetramethyl-L-Cystine Dihydrochloride, |
38254-66-9 | 1g |
¥2708.00 | 2023-09-05 | ||
TRC | T302000-250mg |
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride |
38254-66-9 | 250mg |
$ 305.00 | 2023-09-06 | ||
TRC | T302000-100mg |
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride |
38254-66-9 | 100mg |
$159.00 | 2023-05-17 | ||
TRC | T302000-1g |
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride |
38254-66-9 | 1g |
$894.00 | 2023-05-17 | ||
TRC | T302000-2.5g |
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride |
38254-66-9 | 2.5g |
$1895.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212317-1 g |
N,N,N′,N′-Tetramethyl-L-Cystine Dihydrochloride, |
38254-66-9 | 1g |
¥2,708.00 | 2023-07-10 |
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride 関連文献
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochlorideに関する追加情報
Recent Advances in the Study of N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride (CAS: 38254-66-9)
N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride (CAS: 38254-66-9) is a chemically modified derivative of the amino acid L-cystine, characterized by the methylation of all four nitrogen atoms in the molecule. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique properties and potential applications in drug development, biochemical assays, and therapeutic interventions. Recent studies have explored its role in modulating cellular redox states, enhancing drug delivery systems, and serving as a precursor for novel bioactive compounds.
One of the key areas of research involving N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride is its application in redox biology. The compound's ability to influence thiol-disulfide exchange reactions has been investigated in the context of oxidative stress and cellular signaling. A 2023 study published in the Journal of Biological Chemistry demonstrated that this derivative can act as a potent modulator of glutathione metabolism, offering potential therapeutic benefits for diseases characterized by oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
In addition to its biological applications, N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride has been utilized in the development of advanced drug delivery systems. Researchers have leveraged its chemical stability and solubility to design nanoparticle-based carriers for targeted drug delivery. A recent publication in ACS Nano highlighted the compound's role in enhancing the encapsulation efficiency and release kinetics of anticancer drugs, thereby improving their therapeutic efficacy while minimizing off-target effects.
Furthermore, the synthetic versatility of N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride has made it a valuable building block in medicinal chemistry. Studies have shown that it can be used to synthesize novel peptidomimetics and small-molecule inhibitors with enhanced bioavailability and target specificity. For instance, a 2022 study in the European Journal of Medicinal Chemistry reported the successful development of a series of cysteine protease inhibitors derived from this compound, which exhibited promising activity against parasitic infections.
Despite these advancements, challenges remain in the widespread adoption of N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride in clinical settings. Issues such as scalability of synthesis, potential toxicity at high concentrations, and the need for further pharmacokinetic studies must be addressed. Ongoing research aims to optimize the compound's properties and explore its full therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive future innovations in this area.
In conclusion, N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride (CAS: 38254-66-9) represents a promising candidate for diverse applications in chemical biology and pharmaceutical research. Its unique chemical properties and biological activities make it a valuable tool for understanding redox processes, developing drug delivery systems, and designing novel therapeutics. As research continues to uncover its potential, this compound is poised to play a pivotal role in advancing the field of biomedicine.
38254-66-9 (N,N,N’,N’-Tetramethyl-L-cystine Dihydrochloride) Related Products
- 719278-42-9(1H-Pyrrole-2,5-dicarboxamide)
- 1343023-57-3(1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol)
- 1804854-18-9(5-Bromo-3-(difluoromethyl)-2-fluoropyridine-4-sulfonyl chloride)
- 1040662-74-5(butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate)
- 522655-87-4(2-Cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-propenamide)
- 1214385-62-2(Methyl 3-bromo-2-chloropyridine-4-carboxylate)
- 161385-93-9(4-(1,3-thiazol-2-yl)oxan-4-ol)
- 1009513-69-2(2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)propanoic acid)
- 2228559-77-9(tert-butyl 2-(1-ethyl-1H-imidazol-5-yl)piperazine-1-carboxylate)
- 329699-46-9(3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole)




